[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
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Overview
Description
[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with an aminopyrazine-2-carboxylate group and a 2-(2-bromoanilino)-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-(2-Bromoanilino)-2-oxoethyl intermediate: This step involves the reaction of 2-bromoaniline with an appropriate acylating agent under controlled conditions to form the 2-(2-bromoanilino)-2-oxoethyl intermediate.
Coupling with 3-aminopyrazine-2-carboxylate: The intermediate is then coupled with 3-aminopyrazine-2-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-(2-bromoanilino) group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its efficacy in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Similar in structure but lacks the 2-(2-bromoanilino)-2-oxoethyl group.
2-Bromoaniline derivatives: Similar in structure but lacks the pyrazine ring.
Uniqueness
The uniqueness of [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both the bromoanilino and aminopyrazine groups allows for diverse chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(2-bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O3/c14-8-3-1-2-4-9(8)18-10(19)7-21-13(20)11-12(15)17-6-5-16-11/h1-6H,7H2,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLAMNKNWQIXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=NC=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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